
2-(3,3-Dimethoxypropoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Dimethoxypropoxy)ethan-1-ol is an organic compound with the molecular formula C7H16O4 It belongs to the class of alcohols and is characterized by the presence of a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a 3,3-dimethoxypropoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethoxypropoxy)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3-dimethoxypropyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the use of 3,3-dimethoxypropyl bromide and ethylene glycol under similar conditions. The choice of halide (chloride or bromide) can influence the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,3-Dimethoxypropoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form ethers or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Ethers, alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
2-(3,3-Dimethoxypropoxy)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3,3-Dimethoxypropoxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methoxypropoxy)ethan-1-ol: Similar structure but with one less methoxy group.
2-(3,4-Dimethoxyphenyl)ethanol: Contains a phenyl ring with two methoxy groups.
Uniqueness
2-(3,3-Dimethoxypropoxy)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methoxy groups on the propoxy chain enhances its solubility and reactivity compared to similar compounds with fewer methoxy groups.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
89769-24-4 |
|---|---|
Formule moléculaire |
C7H16O4 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2-(3,3-dimethoxypropoxy)ethanol |
InChI |
InChI=1S/C7H16O4/c1-9-7(10-2)3-5-11-6-4-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
UPIWYVRPMYDXRS-UHFFFAOYSA-N |
SMILES canonique |
COC(CCOCCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



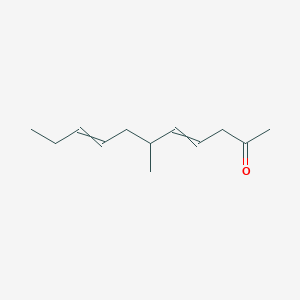

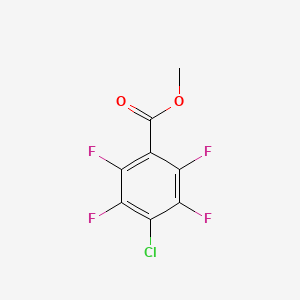
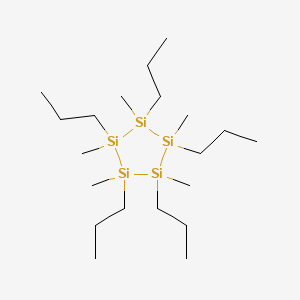
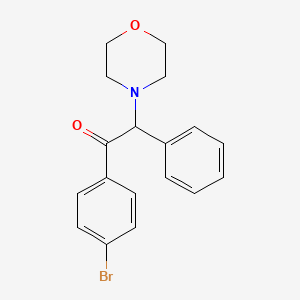


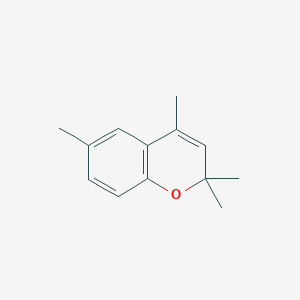
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)
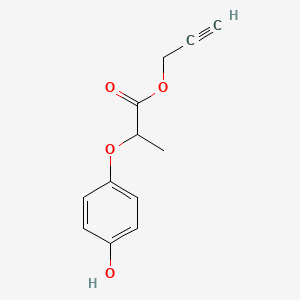
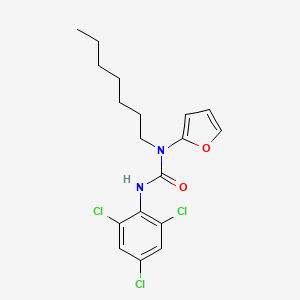
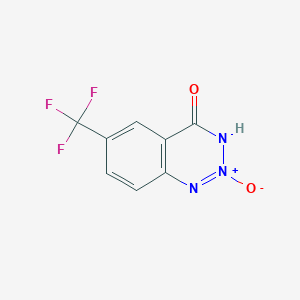
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)
